

Comparative analysis of Disperse Red 50 application on different synthetic fibers

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Compound of Interest

Compound Name: Disperse red 50

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A Comparative Analysis of Disperse Red 50 Application on Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. **Disperse Red 50** when applied to three common synthetic fibers: polyester (polyethylene terephthalate, PET), nylon (polyamide, PA), and cellulose acetate (CA). The information presented herein is a synthesis of established principles of disperse dyeing and typical performance characteristics, supported by experimental data where available.

Disperse Red 50, a monoazo disperse dye, is primarily utilized for dyeing hydrophobic synthetic fibers. Its performance, however, varies significantly across different polymer substrates due to their distinct chemical and physical properties. This comparison elucidates these differences through key performance indicators such as color strength and fastness properties.

Data Presentation: Comparative Dyeing Performance

The dyeing efficiency of **Disperse Red 50** is evaluated based on color strength (K/S values) and fastness to washing, light, and rubbing. The following table summarizes the typical performance of the dye on polyester, nylon, and acetate fibers under optimized dyeing

conditions. It is important to note that while **Disperse Red 50** is primarily designed for polyester, its application on nylon and acetate yields varied results.

Performance Metric	Polyester (PET)	Nylon (PA)	Cellulose Acetate (CA)
Color Strength (K/S)	High	Moderate to High	Moderate
Wash Fastness (ISO 105-C06)	Good to Excellent (4-5)	Moderate (3-4)	Fair to Moderate (3)
Light Fastness (AATCC 16.3)	Excellent (5-6)	Good (4-5)	Moderate (3-4)
Rubbing Fastness (ISO 105-X12) - Dry	Excellent (4-5)	Good (4)	Good (4)
Rubbing Fastness (ISO 105-X12) - Wet	Good (4)	Moderate (3)	Moderate (3)
Exhaustion & Fixation	High	Moderate	Moderate to Low

Note: The data presented is a synthesis of typical performance characteristics. Actual values may vary depending on specific experimental conditions, dye concentration, and the grade of the fibers used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are designed to ensure reproducibility and accurate comparison of the dyeing efficiency of **Disperse Red 50**.

Fabric Preparation (Scouring)

Before dyeing, all fabric samples (polyester, nylon, and cellulose acetate) must be scoured to remove any impurities, oils, and sizing agents that could interfere with dye uptake.

- Recipe:
 - Non-ionic detergent: 1 g/L

- Sodium carbonate (for PET and PA): 1 g/L
- Liquor Ratio: 1:30
- Procedure:
 - Treat the fabric in the scouring solution at 60-70°C for 30 minutes.
 - Rinse thoroughly with hot and then cold water.
 - Allow the fabric to air dry.

Dyeing Process (Exhaust Dyeing)

The dyeing is carried out using a high-temperature, high-pressure (HTHP) laboratory dyeing machine for polyester and atmospheric dyeing machines for nylon and acetate.

- Dye Bath Recipe:
 - **Disperse Red 50**: 2% on weight of fiber (o.w.f.)
 - Dispersing agent: 1 g/L
 - Acetic Acid: to maintain pH 4.5-5.5
 - Liquor Ratio: 1:20
- Procedure for Polyester (High-Temperature Method):
 - Set the dye bath at 60°C and add the scoured polyester fabric.
 - Add the dispersed dye and auxiliary chemicals.
 - Raise the temperature to 130°C at a rate of 2°C/minute.[\[1\]](#)[\[2\]](#)
 - Continue dyeing at 130°C for 60 minutes.[\[1\]](#)
 - Cool the dye bath to 70°C and rinse the dyed fabric.

- Procedure for Nylon:
 - Set the dye bath at 40°C and add the scoured nylon fabric.
 - Add the dispersed dye and auxiliary chemicals.
 - Raise the temperature to 100°C at a rate of 2°C/minute.
 - Continue dyeing at 100°C for 60 minutes.
 - Cool the dye bath to 60°C and rinse the dyed fabric.
- Procedure for Cellulose Acetate:
 - Set the dye bath at 50°C and add the scoured acetate fabric.
 - Add the dispersed dye and auxiliary chemicals.
 - Raise the temperature to 85-90°C at a rate of 1.5°C/minute.[\[3\]](#)
 - Continue dyeing at this temperature for 60-90 minutes.[\[3\]](#)
 - Cool the dye bath to 50°C and rinse the dyed fabric.

Reduction Clearing (for Polyester)

To remove unfixed surface dye and improve wash fastness, a reduction clearing process is performed on the dyed polyester fabric.[\[1\]](#)

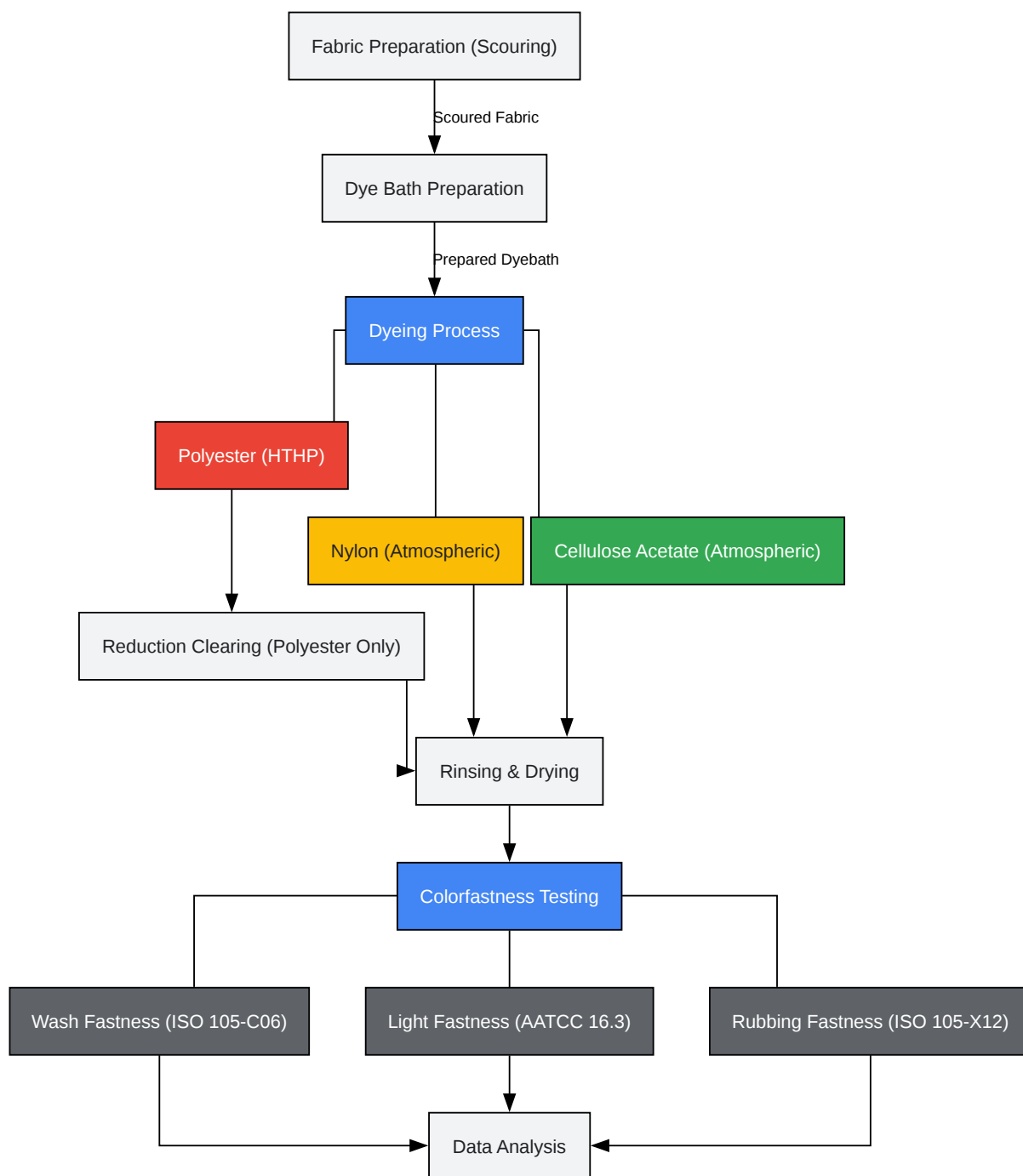
- Recipe:
 - Sodium Hydrosulfite: 2 g/L
 - Caustic Soda: 2 g/L
 - Liquor Ratio: 1:20
- Procedure:

- Treat the dyed fabric in the solution at 70-80°C for 20 minutes.
- Rinse thoroughly with hot and then cold water.
- Neutralize with a weak acetic acid solution if necessary, followed by a final rinse.

Colorfastness Testing

- Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.
- Light Fastness (AATCC 16.3): A specimen is exposed to a Xenon-Arc light source under controlled conditions. The colorfastness is evaluated by comparing the change in color of the exposed specimen with the AATCC Blue Wool Lightfastness Standards.
- Rubbing Fastness (ISO 105-X12): A conditioned specimen is rubbed with a dry and a wet cotton rubbing cloth under specified pressure. The staining on the rubbing cloths is assessed using the grey scale for staining.

Mandatory Visualization



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Caption: Experimental workflow for the comparative analysis of **Disperse Red 50**.

Comparative Analysis

The performance of **Disperse Red 50** varies across the three synthetic fibers due to their inherent structural and chemical differences.

Polyester (PET): As a highly crystalline and hydrophobic fiber, polyester requires high temperatures (around 130°C) for the dye molecules to penetrate the fiber structure.^{[1][2]} This results in excellent dye fixation, leading to high color strength and superior wash and rubbing fastness. The rigid molecular structure of polyester also contributes to the excellent lightfastness of the dyed fiber. The need for a reduction clearing process is crucial to remove surface dye and achieve optimal fastness properties.

Nylon (PA): Nylon has a more open and less crystalline structure compared to polyester, allowing for dyeing at lower temperatures (around 100°C). While it readily accepts disperse dyes, the interaction is weaker than with polyester. This leads to moderate color strength and lower wash and wet rubbing fastness. The amine end groups in nylon can also interact with the dye, which can sometimes lead to unpredictable dyeing behavior.

Cellulose Acetate (CA): Cellulose acetate is the most sensitive of the three fibers to high temperatures, with dyeing typically carried out at 85-90°C to prevent fiber degradation.^[3] The dye uptake is generally lower than that of polyester and nylon, resulting in moderate color strength. The fastness properties, particularly wash and light fastness, are generally fair to moderate due to the weaker dye-fiber interactions and the lower dyeing temperature.

In conclusion, **Disperse Red 50** exhibits the best overall performance on polyester, providing a vibrant red shade with excellent fastness properties. Its application on nylon and cellulose acetate results in less robust performance, particularly in terms of wash and light fastness. The choice of fiber and dyeing process must be carefully considered to achieve the desired end-use properties.

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